

# Rezivertinib's Binding Affinity to EGFR T790M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Rezivertinib** (formerly BPI-7711) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both activating EGFR mutations and the formidable T790M resistance mutation. This mutation is a primary driver of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **Rezivertinib** against the EGFR T790M mutation, supported by available preclinical data, experimental methodologies, and relevant signaling pathways.

### Introduction

The efficacy of early-generation EGFR TKIs in NSCLC is often curtailed by the emergence of the T790M mutation within the EGFR kinase domain. This "gatekeeper" mutation enhances the ATP binding affinity of the receptor, thereby reducing the potency of ATP-competitive inhibitors. [1] Third-generation inhibitors, such as **Rezivertinib**, are engineered to overcome this resistance by forming a covalent and irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase.[2] This covalent interaction allows for potent and sustained inhibition, even in the presence of high intracellular ATP concentrations. **Rezivertinib** has demonstrated significant clinical efficacy in patients with EGFR T790M-mutated NSCLC.[3][4]



# **Binding Affinity and Potency**

**Rezivertinib** exhibits high potency against EGFR harboring the T790M resistance mutation. The available quantitative data from preclinical studies are summarized below.

### **Cellular Potency (GI50)**

The half-maximal growth inhibition (GI50) values demonstrate **Rezivertinib**'s potent antiproliferative activity in NSCLC cell lines with various EGFR mutations.

| Cell Line | EGFR Mutation<br>Status | Rezivertinib GI50<br>(nM) | Reference |
|-----------|-------------------------|---------------------------|-----------|
| NCI-H1975 | del19/T790M             | 22                        | [5]       |
| PC9       | del19                   | 13.3                      | [5]       |
| HCC827    | L858R                   | 6.8                       | [5]       |
| A431      | Wild-Type (WT)          | >1000                     | [5]       |

Table 1: Cellular potency of **Rezivertinib** against various EGFR-mutated and wild-type NSCLC cell lines.

## **Mechanism of Action**

**Rezivertinib** functions as a covalent, irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action can be broken down into the following key steps:

- Selective Binding: Rezivertinib is designed to selectively bind to the ATP-binding site of the mutant EGFR kinase domain.[1]
- Covalent Bond Formation: The molecule contains a reactive acrylamide group that forms a
  covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the
  ATP-binding pocket. This irreversible binding ensures sustained inhibition of the kinase
  activity.
- Inhibition of Autophosphorylation: By occupying the ATP-binding site and forming a covalent adduct, **Rezivertinib** prevents the autophosphorylation of the EGFR tyrosine kinase.[1]



- Downstream Pathway Inhibition: The inhibition of EGFR autophosphorylation blocks the
  activation of downstream signaling cascades critical for tumor cell proliferation and survival,
  primarily the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways.[1]
- Induction of Apoptosis: The sustained blockade of these pro-survival signaling pathways
  ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells
  harboring the EGFR T790M mutation.[1]



Click to download full resolution via product page

Figure 1: Rezivertinib's inhibition of the EGFR T790M signaling pathway.

## **Experimental Protocols**

While a specific, detailed experimental protocol for determining the binding affinity of **Rezivertinib** to EGFR T790M is not publicly available in the reviewed literature, a general methodology based on standard kinase assay protocols can be outlined. The LanthaScreen™ Eu Kinase Binding Assay is a common method for such determinations.

# Principle of the LanthaScreen™ Eu Kinase Binding Assay



This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the EGFR T790M kinase, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's ATP pocket. This proximity results in a high FRET signal. When an inhibitor like **Rezivertinib** is introduced, it competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal. The IC50 value, the concentration of inhibitor required to reduce the F-ratio by 50%, can then be calculated.

# Generalized Protocol for EGFR T790M Kinase Binding Assay

- Reagent Preparation:
  - Prepare a serial dilution of **Rezivertinib** in a suitable buffer (e.g., 1X Kinase Buffer A).
  - Prepare a solution containing the EGFR T790M kinase and the Eu-labeled anti-tag antibody.
  - Prepare a solution of the fluorescently labeled kinase tracer.
- Assay Procedure:
  - In a 384-well plate, add the serially diluted Rezivertinib or control.
  - Add the kinase/antibody mixture to all wells.
  - Add the tracer to all wells to initiate the binding reaction.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
  - Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
  - Calculate the emission ratio of the acceptor (tracer) to the donor (Eu-antibody).
  - Plot the emission ratio against the logarithm of the **Rezivertinib** concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Rezivertinib's Binding Affinity to EGFR T790M: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b610453#rezivertinib-binding-affinity-to-egfr-t790m-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com